1H-Imidazole, 1-hydroxy-, 3-oxide

説明

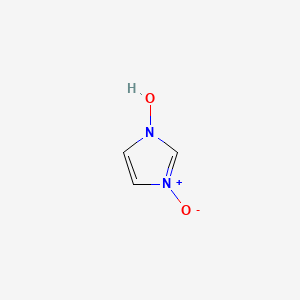

1H-Imidazole, 1-hydroxy-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family This compound is characterized by the presence of a hydroxyl group at the 1-position and an oxide group at the 3-position of the imidazole ring

作用機序

Target of Action

Imidazoles are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

The synthesis of imidazoles often involves the formation of bonds during the creation of the imidazole ring . For instance, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

For example, the imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .

Pharmacokinetics

The physicochemical properties of 1-hydroxyimidazoles and imidazole 3-oxides have been studied .

Result of Action

They have been associated with potential hypotensive drugs, antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .

Action Environment

The synthesis of imidazoles often involves reaction conditions that are tolerant to a variety of functional groups .

生化学分析

Biochemical Properties

1H-Imidazole, 1-hydroxy-, 3-oxide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, where the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction is significant as it can influence the enzyme’s activity, potentially leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with various biomolecules, further influencing biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 can alter the metabolism of other compounds within the cell . This can lead to changes in cellular function, including alterations in metabolic flux and gene expression patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned earlier, it binds to the heme iron atom of cytochrome P450, which can lead to enzyme inhibition or activation . This binding can cause conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, which can influence its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with enzyme inhibition and disruption of cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and metabolite levels within the cell. Additionally, this compound can be metabolized by various enzymes, leading to the formation of different metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell . This distribution can affect its interaction with target biomolecules and its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its role in biochemical pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-hydroxy-, 3-oxide can be achieved through several methods. One common approach involves the reaction of imidazole with hydrogen peroxide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Another method involves the oxidation of 1-hydroxyimidazole using oxidizing agents such as potassium permanganate or sodium periodate .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these production methods .

化学反応の分析

Types of Reactions

1H-Imidazole, 1-hydroxy-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and oxide groups, which can act as reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used to reduce the oxide group.

Substitution: Nucleophilic substitution reactions can occur at the 1-position, with reagents such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various imidazole derivatives, while reduction reactions can produce hydroxylated imidazoles .

科学的研究の応用

Chemical Properties and Structure

1H-Imidazole, 1-hydroxy-, 3-oxide features a hydroxyl group at the 1-position and an oxide group at the 3-position of the imidazole ring. Its chemical structure allows for various bonding interactions due to the presence of electronegative oxygen atoms and the aromatic nature of the imidazole ring. The compound's Chemical Abstracts Service (CAS) registry number is 35321-46-1.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are crucial in organic chemistry due to their versatile reactivity and ability to form stable structures.

Biology

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : It exhibits activity against various pathogens.

- Antifungal Properties : Research indicates efficacy against fungal infections.

In biochemical studies, it interacts with cytochrome P450 enzymes, influencing cellular metabolism and signaling pathways. This interaction can lead to enzyme inhibition or activation, impacting drug metabolism within cells.

Medicine

Research has explored the therapeutic potential of this compound in drug development. Its derivatives have shown promise as:

- Antiviral Agents : Active against various viruses.

- Antitumor Agents : Demonstrated cytotoxic effects in cancer cell lines.

Case studies highlight its role in developing selective inhibitors for kinases and other therapeutic targets .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its applications include:

- Catalysis : Acting as a catalyst in various chemical reactions.

- Production of Dyes and Polymers : Used in synthesizing colorants and polymeric materials .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthesis Methods for this compound

| Synthesis Method | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions |

| Reduction | Sodium borohydride | Anhydrous conditions |

| Substitution | Alkyl halides | Nucleophilic substitution conditions |

類似化合物との比較

1H-Imidazole, 1-hydroxy-, 3-oxide can be compared with other similar compounds, such as:

1H-Imidazole, 1-hydroxy-: Lacks the oxide group, resulting in different reactivity and applications.

1H-Imidazole, 3-oxide:

1H-Imidazole, 1-methyl-, 3-oxide: Contains a methyl group at the 1-position, leading to variations in its reactivity and biological activity.

The uniqueness of this compound lies in the presence of both the hydroxyl and oxide groups, which confer distinct chemical and biological properties .

生物活性

1H-Imidazole, 1-hydroxy-, 3-oxide, also known as 1-hydroxyimidazole-3-oxide, is a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₃H₄N₂O₂. The compound features a hydroxyl group (-OH) and an oxide group (-O) attached to the imidazole ring, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, where it binds to the heme iron atom. This interaction can lead to altered metabolism of other compounds within the cell.

- Inhibition of Key Enzymes : It has demonstrated inhibitory effects on enzymes such as aromatase and UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), crucial for bacterial membrane integrity .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially through free radical scavenging and metal ion chelation.

Biological Activities

The compound's biological activities span various therapeutic areas:

Antimicrobial Activity

This compound has shown promise as an antibacterial agent against Gram-negative bacteria. It inhibits LpxC, disrupting lipopolysaccharide biosynthesis, which is vital for bacterial survival.

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 200 | 14 |

| P. aeruginosa | 500 | 10 |

| S. aureus | 40 | 21 |

Antifungal Activity

Research indicates potential antifungal properties against various fungal pathogens. The mechanisms involve targeting specific pathways essential for fungal growth and survival .

Antitumor Activity

Studies have highlighted the antitumor effects of derivatives of this compound. For instance, certain imidazole derivatives have been shown to induce apoptosis in cancer cell lines like MCF-7 .

Case Studies

Several studies have investigated the biological activities and therapeutic potentials of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research involving animal models showed that the compound could suppress tumor growth significantly when administered at specific dosages .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics. The compound's solubility varies based on substituents on the imidazole ring, affecting its bioavailability and therapeutic efficacy.

特性

IUPAC Name |

1-hydroxy-3-oxidoimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-4-1-2-5(7)3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPGITDSPOPEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188827 | |

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35321-46-1 | |

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。